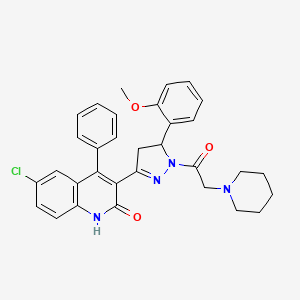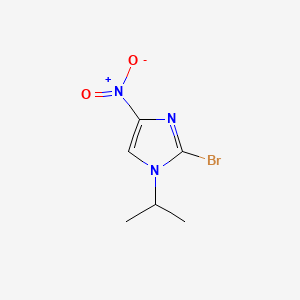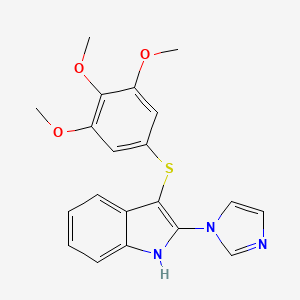
1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring, a trifluoromethyl group, and a propylamine chain, making it a subject of interest in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) involves several steps:
Synthetic Routes: The synthesis typically starts with the preparation of the naphthalene derivative, followed by the introduction of the trifluoromethyl group. The propylamine chain is then attached through a series of reactions involving amination and alkylation.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: Industrial production may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The final product is often purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired product, but often involve reflux or room temperature conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as substituted naphthalenes, trifluoromethylated compounds, and amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(naphthalen-1-yl)propan-1-amine and 1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)phenyl)propan-1-amine share structural similarities.
Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of the propylamine chain make this compound unique, potentially offering distinct biological and chemical properties.
This detailed article provides a comprehensive overview of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C23H25ClF3N |
|---|---|
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
1-naphthalen-1-yl-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C23H24F3N.ClH/c1-2-22(21-14-6-11-18-10-3-4-13-20(18)21)27-15-7-9-17-8-5-12-19(16-17)23(24,25)26;/h3-6,8,10-14,16,22,27H,2,7,9,15H2,1H3;1H |
InChI-Schlüssel |
RMGGNPQHEAGBLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Benzyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110463.png)

![2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B14110471.png)
![Acetic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B14110473.png)
![ethyl 4-({[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14110478.png)

![Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride](/img/structure/B14110490.png)

![14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene](/img/structure/B14110496.png)
![(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B14110499.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14110503.png)

![2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110517.png)

